molecular formula C12H24O B12647097 beta,2,2,4-Tetramethylcyclopentanepropanol CAS No. 94201-31-7

beta,2,2,4-Tetramethylcyclopentanepropanol

Cat. No.: B12647097
CAS No.: 94201-31-7
M. Wt: 184.32 g/mol
InChI Key: JDXDZOPSWDWWDU-UHFFFAOYSA-N
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Description

Beta,2,2,4-Tetramethylcyclopentanepropanol: is an organic compound with the molecular formula C12H24O It is a cyclopentane derivative with four methyl groups and a propanol group attached to the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta,2,2,4-Tetramethylcyclopentanepropanol typically involves the alkylation of cyclopentane derivatives. One common method is the reaction of 2,2,4-trimethylcyclopentanone with a suitable alkylating agent in the presence of a strong base. The reaction conditions often include:

    Temperature: Moderate to high temperatures (50-100°C)

    Solvent: Organic solvents such as toluene or dichloromethane

    Catalyst: Strong bases like sodium hydride or potassium tert-butoxide

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Beta,2,2,4-Tetramethylcyclopentanepropanol can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Substitution reactions can occur at the methyl groups or the hydroxyl group. Halogenation using reagents like bromine or chlorine can introduce halogen atoms into the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Bromine in carbon tetrachloride

Major Products:

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of alcohols or alkanes

    Substitution: Formation of halogenated derivatives

Scientific Research Applications

Beta,2,2,4-Tetramethylcyclopentanepropanol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of beta,2,2,4-Tetramethylcyclopentanepropanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    2,2,4-Trimethylpentane: A structurally similar compound with three methyl groups attached to a pentane ring.

    Cyclopentanol: A cyclopentane derivative with a hydroxyl group.

    2,2,4-Trimethylcyclopentanone: A ketone derivative of cyclopentane with three methyl groups.

Uniqueness: Beta,2,2,4-Tetramethylcyclopentanepropanol is unique due to its specific arrangement of methyl groups and the presence of a propanol group. This structural configuration imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

94201-31-7

Molecular Formula

C12H24O

Molecular Weight

184.32 g/mol

IUPAC Name

2-methyl-3-(2,2,4-trimethylcyclopentyl)propan-1-ol

InChI

InChI=1S/C12H24O/c1-9-5-11(6-10(2)8-13)12(3,4)7-9/h9-11,13H,5-8H2,1-4H3

InChI Key

JDXDZOPSWDWWDU-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(C1)(C)C)CC(C)CO

Origin of Product

United States

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